molecular formula C15H11ClN4O3 B12974796 6-Chloro-5-(2-methoxyphenoxy)-[2,2'-bipyrimidin]-4(5H)-one

6-Chloro-5-(2-methoxyphenoxy)-[2,2'-bipyrimidin]-4(5H)-one

Cat. No.: B12974796
M. Wt: 330.72 g/mol
InChI Key: GZHACTGWXQLZMH-UHFFFAOYSA-N
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Description

6-Chloro-5-(2-methoxyphenoxy)-[2,2’-bipyrimidin]-4(5H)-one is a chemical compound with the molecular formula C15H10ClN3O2 It is a bipyrimidine derivative, which means it contains two pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-5-(2-methoxyphenoxy)-[2,2’-bipyrimidin]-4(5H)-one typically involves the reaction of 4,6-dichloro-5-(2-methoxyphenoxy)-2,2’-bipyrimidine with appropriate reagents. One common method involves the use of potassium carbonate in dimethyl sulfoxide (DMSO) as a solvent. The reaction is carried out at elevated temperatures, typically between 95°C and 105°C, for several hours .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, and the process is often automated to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-5-(2-methoxyphenoxy)-[2,2’-bipyrimidin]-4(5H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents vary.

Common Reagents and Conditions

    Potassium Carbonate: Used in substitution reactions.

    Dimethyl Sulfoxide (DMSO): Common solvent for reactions involving this compound.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives depending on the nucleophile introduced.

Scientific Research Applications

6-Chloro-5-(2-methoxyphenoxy)-[2,2’-bipyrimidin]-4(5H)-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Chloro-5-(2-methoxyphenoxy)-[2,2’-bipyrimidin]-4(5H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate specific signaling pathways in cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-5-(2-methoxyphenoxy)-[2,2’-bipyrimidin]-4(5H)-one is unique due to its specific substitution pattern and the presence of both chloro and methoxy groups

Properties

Molecular Formula

C15H11ClN4O3

Molecular Weight

330.72 g/mol

IUPAC Name

6-chloro-5-(2-methoxyphenoxy)-2-pyrimidin-2-yl-5H-pyrimidin-4-one

InChI

InChI=1S/C15H11ClN4O3/c1-22-9-5-2-3-6-10(9)23-11-12(16)19-14(20-15(11)21)13-17-7-4-8-18-13/h2-8,11H,1H3

InChI Key

GZHACTGWXQLZMH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1OC2C(=NC(=NC2=O)C3=NC=CC=N3)Cl

Origin of Product

United States

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